N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide

Medicinal chemistry Kinase inhibitor design Scaffold hopping

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide (CAS 896353-06-3) is a synthetic small molecule (MW 402.46, C19H15FN2O3S2) featuring a benzodioxole-fused thiazole core linked via a propanamide bridge to a 4-fluorophenyl thioether moiety. This compound belongs to the thiazole amide class, which has been explored extensively for kinase inhibition — particularly VEGFR-2 — and for antagonism of Inhibitor of Apoptosis Proteins (IAPs).

Molecular Formula C19H15FN2O3S2
Molecular Weight 402.46
CAS No. 896353-06-3
Cat. No. B2393492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide
CAS896353-06-3
Molecular FormulaC19H15FN2O3S2
Molecular Weight402.46
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)CCSC4=CC=C(C=C4)F
InChIInChI=1S/C19H15FN2O3S2/c20-13-2-4-14(5-3-13)26-8-7-18(23)22-19-21-15(10-27-19)12-1-6-16-17(9-12)25-11-24-16/h1-6,9-10H,7-8,11H2,(H,21,22,23)
InChIKeyDGZIOVCYPQWVTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide (CAS 896353-06-3): Procurement-Relevant Structural and Pharmacological Profile


N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide (CAS 896353-06-3) is a synthetic small molecule (MW 402.46, C19H15FN2O3S2) featuring a benzodioxole-fused thiazole core linked via a propanamide bridge to a 4-fluorophenyl thioether moiety . This compound belongs to the thiazole amide class, which has been explored extensively for kinase inhibition — particularly VEGFR-2 — and for antagonism of Inhibitor of Apoptosis Proteins (IAPs) [1][2]. The benzodioxole ring system introduces distinct electronic and steric properties that differentiate this scaffold from simpler phenyl- or benzothiophene-substituted thiazole analogs commonly found in commercial screening libraries.

1
Thiazole amide scaffold for kinase and IAP antagonist research
Validated chemotype in VEGFR-2 and BIR domain studies
2
Benzodioxole ring differentiates from phenyl/benzothiophene analogs
Extra H-bond acceptors and steric bulk alter target engagement profiles
3
Supports VEGFR-2 pathway and apoptosis model studies
Tool for SAR exploration of 4-position substituent effects

Why N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide Cannot Be Replaced by Common Thiazole Amide Analogs


Thiazole amide derivatives with 3-((4-fluorophenyl)thio)propanamide side chains are not interchangeable. The substituent at the thiazole 4-position dictates both kinase selectivity and IAP-binding pharmacophore geometry [1]. In the IAP antagonist series, replacing the benzothiazole with a thiazole altered XIAP-BIR3 Ki values by over 10-fold [1]. For VEGFR-2, the closely related analog N-(4-(4-fluorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide (CAS 896352-68-4) demonstrated an IC50 of 140 nM [2], but its 4-fluorophenyl substituent lacks the hydrogen-bonding capacity and steric bulk of the benzo[d][1,3]dioxol-5-yl group present in the target compound. Procurement of a generic thiazole amide without the benzodioxole motif therefore carries a high risk of altered target engagement, shifted selectivity profiles, and irreproducible biological results.

Target Compound
Benzodioxole-thiazole amide
Benzodioxole substituent provides dual H-bond acceptors and constrained conformation; core thiazole amide pharmacophore retained.
Generic Thiazole Amide Analog
4-fluorophenyl or phenyl variants
Lacks benzodioxole H-bond capacity; different electronic and steric profile at thiazole 4-position.
Target Compound
Thioether (-S-) linker
Susceptible to CYP450-mediated oxidation; distinct metabolic fate from sulfone analogs.
Sulfone-Containing Propanamide
Oxidized sulfur (-SO2-)
Metabolically stable at sulfur; may alter PK profile and bioanalytical method requirements.
Similar thiazole amide CAS numbers are not interchangeable due to 4-position substituent impact on kinase selectivity and IAP-binding geometry; substitution may shift target engagement and reproducibility.

Quantitative Differentiation Evidence for N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide Against Closest Analogs


Structural Differentiation: Benzodioxole-Thiazole Core vs. Phenyl-Thiazole and Benzothiophene-Thiazole Analogs

The target compound incorporates a benzo[d][1,3]dioxol-5-yl substituent at the thiazole 4-position. The three closest commercially available analogs differ at this critical position: Comparator A (CAS 896352-68-4) bears a 4-fluorophenyl group; Comparator B (CAS 896354-70-4) replaces the entire thiazole with a benzo[b]thiophene; Comparator C (CAS 896354-89-5) uses a 3-(1H-benzo[d]imidazol-2-yl)phenyl group. The benzodioxole oxygen atoms provide hydrogen-bond acceptor capacity (two sp3-hybridized oxygens) absent in the all-carbon aromatic systems of Comparators A and B, while the methylenedioxy bridge constrains ring conformation differently than the imidazole NH of Comparator C . In IAP antagonist SAR, the thiazole-to-benzothiazole switch altered XIAP-BIR3 Ki by >10-fold (from 50–60 nM to >500 nM) [1], demonstrating the sensitivity of target binding to this position.

Structural differentiation
Class-level inference
2 vs. 0–1 H-bond acceptors at thiazole 4-position
Altered hydrogen-bonding capacity predicts divergent kinase and IAP domain interactions.
Structural comparison; IAP SAR showed >10-fold Ki shift with thiazole-to-benzothiazole switch.
Medicinal chemistry Kinase inhibitor design Scaffold hopping

VEGFR-2 Inhibitory Potency: Target Compound Structural Potential Referenced to Analog with Confirmed Activity

No direct VEGFR-2 IC50 data are publicly available for the target compound as of the search date. The closest structurally characterized analog, Comparator A (CAS 896352-68-4), demonstrates VEGFR-2 inhibition with an IC50 of 140 nM in a Z'-Lyte assay against recombinant human His-tagged VEGFR-2 cytoplasmic domain (residues 789–1356) expressed in a baculovirus system [1]. Comparator A differs from the target compound solely at the thiazole 4-position (4-fluorophenyl vs. benzo[d][1,3]dioxol-5-yl). In broader thiazole-based VEGFR-2 inhibitor series, substitution at this position modulates potency by 5- to 50-fold depending on the nature of the aromatic group [2]. The benzodioxole moiety, with its increased electron density and hydrogen-bonding potential, may enhance or reduce VEGFR-2 binding relative to the 4-fluorophenyl baseline; experimental determination is required.

VEGFR-2 inhibition
Cross-study comparable
Comparator A IC50 = 140 nM
Target compound not yet reported
Enables head-to-head VEGFR-2 profiling to quantify benzodioxole contribution.
Z'-Lyte assay; class SAR suggests 5- to 50-fold modulation potential.
Angiogenesis inhibition VEGFR-2 kinase Cancer therapeutics

IAP Antagonist Pharmacophore: Benzodioxole-Thiazole Suitability for BIR Domain Binding

Thiazole amide isosteres have been validated as antagonists of XIAP-BIR3 and ML-IAP BIR domains. The reference series produced compounds 19a and 33b with Ki values of 50–60 nM (XIAP-BIR3) and 20–30 nM (ML-IAP) in fluorescence polarization assays [1]. The thiazole ring serves as a bioisostere of the peptide backbone in the AVPI Smac N-terminus. The target compound retains the critical thiazole-amide pharmacophore required for BIR domain engagement but introduces the benzodioxole group at the position corresponding to the valine side-chain binding pocket. In the published SAR, aromatic substitutions at this position were tolerated, with potency modulated by ring electronics and size [1]. The benzodioxole group's combination of moderate steric bulk and electron-rich character may confer distinct selectivity between XIAP and cIAP1/2 BIR domains compared to the unsubstituted phenyl analogs in the reference series.

IAP antagonist pharmacophore
Class-level inference
Reference series Ki: 20–30 nM (ML-IAP), 50–60 nM (XIAP-BIR3)
Benzodioxole substitution may differentiate XIAP vs. cIAP selectivity; probe for BIR domain studies.
Fluorescence polarization assay; core scaffold consistent with active series.
Apoptosis IAP antagonists Smac mimetics

Physicochemical Differentiation: Lipophilicity and Solubility Profile Relative to Di-Fluorophenyl Analog

The target compound (C19H15FN2O3S2, MW 402.46) contains the polar benzodioxole group (two ether oxygens), whereas Comparator A (C18H14F2N2OS2, MW 376.44) contains two fluorophenyl rings with no additional oxygen atoms [1]. The increased heteroatom count (3 oxygens vs. 1 oxygen) and higher topological polar surface area of the target compound are predicted to reduce logP by approximately 0.5–1.0 units relative to Comparator A based on the class-level behavior of benzodioxole-containing molecules [2]. This reduction in lipophilicity typically correlates with improved aqueous solubility and reduced non-specific protein binding, factors that influence assay performance in biochemical and cell-based screening cascades.

Physicochemical profile
Class-level inference
Estimated ΔlogP ≈ -0.5 to -1.0; ΔTPSA ≈ +32 Ų
Lower predicted lipophilicity may improve solubility and reduce non-specific binding in assays.
Based on heteroatom count and class-level benzodioxole behavior.
Drug-likeness Lipophilicity Solubility

Thioether Linker Stability: Metabolic Differentiation from Sulfoxide/Sulfone-Containing Propanamide Analogs

The target compound contains a thioether (-S-) linker between the 4-fluorophenyl ring and the propanamide chain. Several commercial analogs incorporate oxidized sulfur species (sulfoxide or sulfone) at this position, which exhibit different metabolic and redox properties. The thioether moiety is susceptible to CYP450-mediated S-oxidation, generating sulfoxide and sulfone metabolites, whereas pre-oxidized sulfone analogs bypass this metabolic step [1]. This distinction is critical for in vivo pharmacokinetic studies: thioethers generally exhibit shorter half-lives due to oxidative metabolism but may serve as prodrugs if the thioether form enhances membrane permeability. The target compound's thioether state thus offers a distinct metabolic phenotype compared to sulfone-containing propanamide derivatives in the same chemical space.

Thioether metabolic lability
Supporting evidence
Thioether undergoes CYP450 S-oxidation; sulfone analogs metabolically stable
Metabolic differentiation relevant for in vivo PK study design and bioanalytical method development.
Class-level thioether metabolism inference.
Metabolic stability Thioether Prodrug design

Data Gap Advisory: Absence of Published Bioactivity Data for the Target Compound

As of the search date, no peer-reviewed bioactivity data (IC50, Ki, EC50, or functional assay results) have been published for N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide (CAS 896353-06-3) in PubMed, BindingDB, ChEMBL, or PubChem [1][2]. The compound appears primarily in commercial supplier catalogs as a research-grade screening compound with typical purity ≥95% . This absence of public bioactivity data represents a critical differentiator: the compound is a structurally novel, data-poor chemical probe suitable for first-in-class target discovery campaigns, but it carries the risk of uncharacterized activity. In contrast, Comparator A (CAS 896352-68-4) has documented VEGFR-2 inhibitory activity (IC50 140 nM) and can serve as a positive control [3].

Data gap advisory
Data to verify
No published bioactivity data for target compound
Structurally novel, data-poor probe suitable for target discovery; characterized analogs available as controls.
PubMed, BindingDB, ChEMBL, PubChem search performed; Comparator A IC50 = 140 nM.
Screening compound Data gap Assay development

Recommended Research and Industrial Application Scenarios for N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide


VEGFR-2 Kinase Inhibitor SAR: Benzodioxole Substituent Contribution Profiling

Procure the target compound alongside Comparator A (CAS 896352-68-4, a known VEGFR-2 inhibitor with IC50 = 140 nM [1]) to conduct a head-to-head VEGFR-2 enzymatic assay. The structural difference at the thiazole 4-position (benzodioxole vs. 4-fluorophenyl) allows direct quantification of the benzodioxole group's contribution to kinase inhibition. Run both compounds in the same Z'-Lyte or HTRF VEGFR-2 assay format to generate comparable IC50 values, enabling evidence-based decisions on whether to pursue the benzodioxole-thiazole scaffold for lead optimization.

IAP Antagonist Probe Development: BIR Domain Selectivity Screening

Use the target compound as a structurally distinct probe in IAP BIR domain fluorescence polarization competition assays. Based on the thiazole amide isostere series where compounds achieved Ki values of 20–60 nM against ML-IAP and XIAP-BIR3 [2], screen the benzodioxole-substituted compound against a panel of BIR domains (XIAP-BIR3, cIAP1-BIR3, cIAP2-BIR3, ML-IAP BIR) to assess whether the benzodioxole group introduces selectivity shifts relative to the reference phenyl-substituted thiazole antagonists.

Phenotypic Screening for Novel Target Deconvolution

As a structurally novel compound with no published bioactivity data , deploy the target compound in broad phenotypic screening panels (e.g., oncology cell line panels, angiogenesis assays) to uncover unanticipated biological activities. The benzodioxole-thiazole scaffold is under-explored, increasing the probability of identifying novel target engagement. Pair with chemical proteomics or DARTS approaches to identify protein targets selectively engaged by the benzodioxole motif.

Physicochemical Comparator Study: Lipophilicity and Metabolic Stability Benchmarking

Conduct a comparative physicochemical profiling study with the target compound and Comparator A (di-fluorophenyl analog, CAS 896352-68-4). Measure logD7.4, kinetic aqueous solubility, and microsomal stability in parallel. The benzodioxole group is predicted to reduce logP by 0.5–1.0 units relative to Comparator A [3], and the thioether moiety is expected to undergo CYP450-mediated oxidation [4]. These data will inform whether the benzodioxole-thioether combination offers a superior developability profile for in vivo studies.

Application
Selection Property
Validation Focus
VEGFR-2 kinase inhibitor SAR
Benzodioxole substituent contribution
Head-to-head VEGFR-2 enzymatic assay with analog comparator
IAP antagonist probe development
BIR domain selectivity profile
Fluorescence polarization panel (XIAP-BIR3, cIAP1/2, ML-IAP)
Phenotypic screening for novel target deconvolution
Structurally under-explored scaffold
Oncology cell line panels, chemical proteomics target ID
Physicochemical comparator study
Lipophilicity and metabolic stability benchmarking
logD7.4, kinetic solubility, microsomal stability vs. di-fluorophenyl analog
Quote Request

Request a Quote for N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.